
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese Verbindung ist durch das Vorhandensein einer Chlorphenylgruppe an der 3-Position, einer Methylgruppe an der 4-Position und einer Aminogruppe an der 5-Position des Pyrazolrings gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Reaktion von 2-Chlorbenzaldehyd mit Hydrazinhydrat zur Bildung von 2-Chlorphenylhydrazin. Dieses Zwischenprodukt wird dann unter Rückflussbedingungen mit Ethylacetoacetat umgesetzt, um 3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-on zu erhalten. Schließlich wird das Pyrazolon unter Verwendung eines geeigneten Reduktionsmittels wie Natriumborhydrid oder katalytischer Hydrierung zu 3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin reduziert .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung umfassen in der Regel die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie oben beschrieben. Der Prozess wird auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Produktionsqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazol-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyrazolring weiter modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid und katalytische Hydrierung werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können für nucleophile aromatische Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können bei der Oxidation Pyrazol-N-Oxide entstehen, während bei Substitutionsreaktionen verschiedene funktionelle Gruppen in den Chlorphenylring eingeführt werden können .
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antivirale Eigenschaften.
Medizin: Forschungen haben sein Potenzial als Leitstruktur für die Entwicklung neuer Medikamente untersucht, insbesondere für seine entzündungshemmenden und krebshemmenden Aktivitäten.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an Entzündungen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-on: Diese Verbindung ist ein Vorläufer bei der Synthese von 3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin und hat eine ähnliche Struktur, jedoch fehlt die Aminogruppe.
3-(2-Chlorphenyl)-4-methyl-1H-pyrazol: Diese Verbindung ist ähnlich, aber sie hat keine Aminogruppe an der 5-Position.
Einzigartigkeit
3-(2-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin ist aufgrund des Vorhandenseins sowohl der Chlorphenyl- als auch der Aminogruppe einzigartig, die eine spezifische chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination funktioneller Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
Molekularformel |
C10H10ClN3 |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14) |
InChI-Schlüssel |
BSPOJAQHGZEBAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


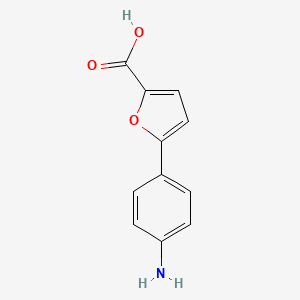
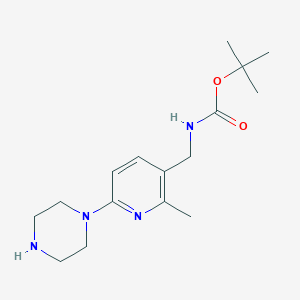
![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)
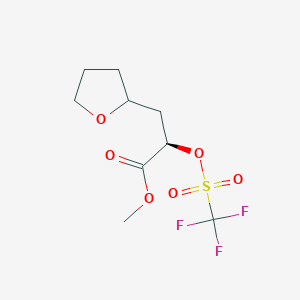

![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)


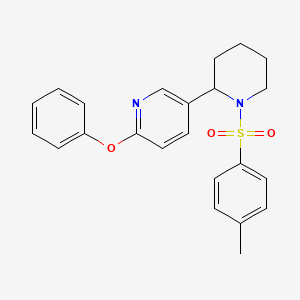
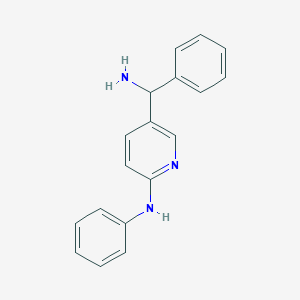
![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)



